molecular formula C16H11N9O5 B11535480 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11535480
M. Wt: 409.32 g/mol
InChI Key: RLBWJSUVCFFYAX-QGMBQPNBSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a nitrofuran moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrofuran Moiety: The nitrofuran group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

    Formation of the Triazole Ring: The triazole ring is formed via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Coupling Reactions: The final step involves coupling the different moieties to form the desired compound, often using hydrazine derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to:

    Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

    Generate Reactive Oxygen Species (ROS): The nitrofuran moiety can generate ROS, which can induce oxidative stress in cells.

    Bind to DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different functional groups.

    2-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-piperidinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-5-bromophenyl benzoate: Contains similar rings but different substituents.

    Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]: Shares the oxadiazole and triazole rings but differs in other functional groups.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of the oxadiazole, nitrofuran, and triazole rings, which confer distinct chemical reactivity and potential bioactivity. This unique structure makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H11N9O5

Molecular Weight

409.32 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C16H11N9O5/c17-14-15(22-30-21-14)24-13(9-4-2-1-3-5-9)12(19-23-24)16(26)20-18-8-10-6-7-11(29-10)25(27)28/h1-8H,(H2,17,21)(H,20,26)/b18-8+

InChI Key

RLBWJSUVCFFYAX-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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